5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
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Overview
Description
5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a carboxylic acid group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and bromination . Another method involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS), followed by protection of the NH group with PMB-Cl to produce the key intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodization reactions.
PMB-Cl: Used for protecting the NH group.
Diethyl ethoxy methylenemalonate: Used in the initial synthesis step.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities.
Scientific Research Applications
Biological Research: The compound’s derivatives have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Chemical Research: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid and its derivatives involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent downstream signaling pathways, which include Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with potential medicinal applications.
Pyrazoloquinolines: Compounds with a similar pyrazole-pyridine fusion, used in various pharmacological studies.
Uniqueness
5-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to the presence of the bromine atom at the 5-position and the carboxylic acid group at the 6-position, which confer distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C7H4BrN3O2 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-3-2-9-11-6(3)10-5(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
FOLCJACWWCYPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=NC(=C1Br)C(=O)O |
Origin of Product |
United States |
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